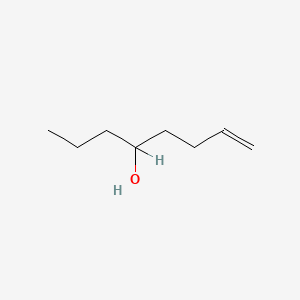

7-Octen-4-OL

Description

Contextualization within Unsaturated Alcohol Chemistry and Natural Products

7-Octen-4-ol, with the chemical formula C₁₀H₁₈O, is an organic compound classified as an unsaturated alcohol. cymitquimica.comherts.ac.uk Its structure features an eight-carbon chain with a hydroxyl (-OH) group at the fourth carbon and a double bond between the seventh and eighth carbons, along with a methyl group and a methylene (B1212753) group. cymitquimica.com This combination of a hydroxyl group and a carbon-carbon double bond makes it an alkenol, a class of compounds with distinct chemical reactivity. The hydroxyl group allows for reactions typical of alcohols, such as esterification and oxidation, while the double bond can undergo addition reactions.

As a naturally occurring substance, 7-Octen-4-ol is found in various organisms, most notably as a pheromone component in several species of bark beetles. ontosight.aimmsl.cz It is a monoterpenoid alcohol, a class of natural products derived from isoprene (B109036) units. mmsl.cz The presence of this compound in the natural world, particularly in the context of insect communication, has made it a subject of interest in chemical ecology. nih.govcanada.caresearchgate.net Its role as a semiochemical, a chemical involved in communication between organisms, underscores its importance in understanding ecological interactions. mmsl.cz

Historical Perspective on the Discovery and Early Research of 7-Octen-4-OL (Ipsenol)

The discovery and initial research into 7-Octen-4-ol are closely tied to the study of insect pheromones. In 1966, the first aggregation pheromone components from bark beetles were identified as a mixture that included ipsenol (B191551), alongside ipsdienol (B1210497) and verbenol. nih.gov This discovery was a landmark in the field of chemical ecology, revealing the chemical basis of mass attacks by these forest pests. google.com

Early investigations focused on identifying the specific roles of these compounds in the life cycle of bark beetles. It was determined that male beetles of species such as Ips paraconfusus produce ipsenol as a key component of their aggregation pheromone, which attracts both males and females to a suitable host tree. pnas.org Vité and Renwick, in 1971, identified ipsenol as an aggregation pheromone for Ips grandicollis. oup.com Research from this period also began to unravel the stereochemistry of ipsenol, discovering that the (-)-enantiomer is the biologically active form for many species. herts.ac.uk These foundational studies laid the groundwork for decades of subsequent research into the biosynthesis, perception, and ecological function of this important natural product.

Significance of 7-Octen-4-OL (Ipsenol) as a Research Target in Organic Synthesis and Chemical Ecology

The significance of 7-Octen-4-ol as a research target spans the fields of organic synthesis and chemical ecology. In organic synthesis, the chiral nature and specific functionality of ipsenol present an interesting challenge for chemists. The development of stereoselective syntheses of the biologically active (-)-ipsenol has been a notable area of research, with various strategies employed to achieve high optical purity. google.comresearcher.life These synthetic efforts are not only academically significant but also crucial for producing the quantities of ipsenol needed for practical applications in pest management.

In the realm of chemical ecology, ipsenol is a key molecule for studying insect communication and behavior. nih.govcanada.caresearchgate.netoup.com Research has shown that different bark beetle species utilize different blends and enantiomeric ratios of ipsenol and other pheromones, contributing to species recognition and reproductive isolation. oup.comthegoodscentscompany.com Furthermore, understanding the biosynthesis of ipsenol in bark beetles, including the discovery that it can be produced de novo from the mevalonate (B85504) pathway, has provided deep insights into insect biochemistry and evolution. nih.govpnas.orgpurdue.edu The compound's role extends beyond intraspecific communication, as it can also act as a kairomone, attracting predators and competitors of the bark beetles. This complex web of chemical interactions makes ipsenol a central figure in the study of forest ecosystem dynamics. thegoodscentscompany.comref.ac.uk

Structure

3D Structure

Properties

IUPAC Name |

oct-7-en-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-5-7-8(9)6-4-2/h3,8-9H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWKMORBWQZWOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40968695 | |

| Record name | Oct-7-en-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53907-72-5 | |

| Record name | 7-Octen-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053907725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oct-7-en-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Octen 4 Ol Ipsenol and Its Stereoisomers

Chemo- and Regioselective Synthesis of 7-Octen-4-OL Scaffolds

The construction of the racemic 7-Octen-4-OL framework requires precise control over the formation of the alcohol and the placement of the double bond. Several classical and modern synthetic strategies have been employed to achieve this with high chemo- and regioselectivity.

Strategies for Carbonyl Reduction to Unsaturated Alcohols

The reduction of a carbonyl group is a fundamental transformation for the synthesis of alcohols. csic.es In the context of unsaturated alcohols like Ipsenol (B191551), the key challenge is the selective reduction of a carbonyl group in the presence of other reducible functional groups, such as alkenes.

Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for converting aldehydes and ketones to primary and secondary alcohols, respectively. researchgate.net NaBH₄ is a milder reducing agent and can be used in protic solvents, offering selectivity for aldehydes and ketones over esters and other functional groups. google.com LiAlH₄ is a much stronger reducing agent and will reduce a wider range of carbonyl compounds, including carboxylic acids and esters. csic.es

For α,β-unsaturated carbonyl compounds, the Luche reduction, which employs NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃) in methanol, is a highly effective method for the selective 1,2-reduction of the carbonyl group to an allylic alcohol, leaving the carbon-carbon double bond intact. lookchem.com This method can be implemented in flow chemistry, allowing for rapid and scalable synthesis. lookchem.com

| Reagent | Substrate Scope | Selectivity |

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Chemoselective for carbonyls over many other functional groups. google.com |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids | Strong, less selective reducing agent. csic.es |

| NaBH₄ / CeCl₃ (Luche Reduction) | α,β-Unsaturated Aldehydes and Ketones | Highly selective for 1,2-reduction of the carbonyl group. lookchem.com |

Allylation and Grignard Reagent Approaches to Unsaturated Alcohols

The formation of the carbon skeleton of 7-Octen-4-OL can be efficiently achieved through the reaction of an organometallic reagent with an aldehyde. Grignard reagents and allylic organometallics are particularly useful for this purpose.

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl group. thieme.de For the synthesis of Ipsenol, the reaction of isovaleraldehyde (B47997) with an appropriate allylic Grignard reagent, such as 2-(1,3-butadienyl)magnesium chloride, has been utilized. pherobase.com

A notable method for the synthesis of (±)-Ipsenol involves the indium-mediated isoprenylation of isovaleraldehyde with 2-bromomethyl-1,3-butadiene. scielo.br This reaction proceeds selectively at the allylic position of the brominated reagent to furnish the desired homoallylic alcohol in good yield. scielo.br This method highlights the utility of less common organometallic reagents in achieving specific bond formations.

| Reagent System | Aldehyde | Product | Key Features |

| 2-(1,3-Butadienyl)magnesium chloride | Isovaleraldehyde | (±)-7-Octen-4-OL (Ipsenol) | Forms the complete carbon skeleton in one step. pherobase.com |

| 2-Bromomethyl-1,3-butadiene / Indium | Isovaleraldehyde | (±)-7-Octen-4-OL (Ipsenol) | Selective indium insertion and allylation. scielo.br |

Hydroboration-Oxidation in Unsaturated Alcohol Synthesis

Hydroboration-oxidation is a two-step reaction sequence that results in the anti-Markovnikov addition of water across a double bond. pherobase.com This method is highly regioselective and stereospecific (syn-addition). While it is a powerful tool for alcohol synthesis from alkenes, its direct application to the synthesis of the 7-Octen-4-OL core from a simple diene would require a multi-step process involving selective hydroboration of one double bond followed by oxidation. For instance, partial hydroboration-oxidation of 1,7-octadiene (B165261) could in principle lead to an octenol, but controlling the regioselectivity to favor the 4-position would be a significant challenge. More commonly, this reaction is used to introduce hydroxyl groups into more complex intermediates where the regioselectivity is better controlled by existing stereocenters or directing groups. scielo.br

Stereoselective and Chiral Synthesis of 7-Octen-4-OL (Ipsenol)

The biological activity of Ipsenol is highly dependent on its stereochemistry. Therefore, the development of enantioselective synthetic routes to produce specific stereoisomers is of paramount importance.

Asymmetric Isoprenylation of Aldehydes for Ipsenol Synthesis

A highly effective strategy for the enantioselective synthesis of Ipsenol involves the asymmetric isoprenylation of an aldehyde. This approach establishes the chiral center at C-4 in a single step with high enantiomeric excess (ee).

A landmark method developed by Brown and co-workers utilizes B-2'-isoprenyldiisopinocampheylborane as a chiral isoprenylating agent. capes.gov.br This reagent, prepared from isoprene (B109036) and a chiral borane (B79455) derived from α-pinene, reacts with aldehydes to provide isoprenylated chiral alcohols. capes.gov.br The reaction of isovaleraldehyde with the appropriate enantiomer of B-2'-isoprenyldiisopinocampheylborane affords either (+)- or (-)-Ipsenol in high yield and excellent enantioselectivity (up to 96% ee). researchgate.netcapes.gov.br

Another powerful approach employs chiral allenylboronic esters. csic.espherobase.com For example, the reaction of isovaleraldehyde with a chiral allenylboronic ester derived from a tartrate ester can produce (-)-Ipsenol with high enantioselectivity. pherobase.comnih.gov

| Chiral Reagent | Aldehyde | Product | Enantiomeric Excess (ee) |

| B-2'-Isoprenyldiisopinocampheylborane | Isovaleraldehyde | (+)- or (-)-Ipsenol | 96% researchgate.netcapes.gov.br |

| Chiral Allenylboronic Ester (from D-(-)-bis(2,4-dimethyl-3-pentyl) tartrate) | Isovaleraldehyde | (S)-(-)-Ipsenol | ≥99% google.comcsic.es |

Enantioselective Approaches to Unsaturated Alcohols

Beyond asymmetric isoprenylation, other enantioselective methods have been developed for the synthesis of chiral unsaturated alcohols like Ipsenol. These often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One such method involves the use of a chiral (2-bromoallyl)borane derivative. The reaction of isovaleraldehyde with a tartrate ester of (2-bromoallyl)boronic acid provides a chiral 2-bromohomoallylic alcohol intermediate with high enantioselectivity. tandfonline.com This intermediate can then be converted to the desired Ipsenol enantiomer via a palladium-catalyzed cross-coupling reaction with a vinyl Grignard reagent. tandfonline.com This two-step sequence allows for the synthesis of both (R)-(+)- and (S)-(-)-Ipsenol in high enantiomeric purity (90-93% ee). tandfonline.com

Chiral phosphoric acids have also emerged as powerful Brønsted acid catalysts for asymmetric allylboration reactions. google.com These catalysts can activate allylboronates towards reaction with aldehydes, enabling the synthesis of chiral homoallylic alcohols with high enantioselectivity. google.com

Furthermore, chiral titanium complexes have been successfully employed for the synthesis of optically pure (-)-(S)-Ipsenol. lookchem.com These catalytic systems promote the enantioselective addition of an allyl group to an aldehyde, providing a direct route to the chiral alcohol. lookchem.com

| Method | Key Step | Catalyst/Auxiliary | Enantiomeric Excess (ee) |

| Chiral (2-Bromoallyl)borane | Asymmetric allylation followed by cross-coupling | Tartrate ester of (2-bromoallyl)boronic acid | 90-93% tandfonline.com |

| Catalytic Asymmetric Allylation | Allylboration of an aldehyde | Chiral Phosphoric Acid | High ee reported for various aldehydes. google.com |

| Catalytic Asymmetric Allylation | Allylic transfer reaction | Chiral Titanium Complex | High ee reported for (-)-(S)-Ipsenol. lookchem.com |

Control of Remote Stereocenters in 7-Octen-4-OL Synthesis

The synthesis of specific stereoisomers of 7-Octen-4-OL requires precise control over the stereochemistry at the C4 position, which is remote from other functional groups or chiral centers in the precursors. Achieving such remote stereocontrol is a considerable challenge in organic synthesis. Strategies often rely on transferring chirality from a known stereocenter or using a chiral catalyst to direct the formation of the desired stereoisomer. ethz.ch

One notable approach involves the use of remote stereochemical relationships between carbons in the precursor molecules. For instance, the synthesis of related insect pheromones has been accomplished by leveraging the stereochemistry of intermediates like (S)-4-iodo-2-butanol, where the chirality is transferred over several bond lengths to establish the final stereocenter. scielo.br Such methods underscore the importance of carefully designed synthetic pathways to control the absolute configuration of distant chiral centers. rsc.org

Key strategies for establishing remote stereocenters include:

Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials, such as amino acids or sugars, where the inherent chirality dictates the stereochemistry of the final product. ethz.ch

Substrate-Controlled Diastereoselection: Designing substrates where existing stereocenters influence the stereochemical outcome of a subsequent reaction at a remote position.

Catalytic Asymmetric Synthesis: Employing chiral catalysts that can differentiate between enantiotopic faces or groups in a prochiral substrate, thereby inducing chirality at a remote site. This is a powerful method for creating enantiomerically pure compounds. ethz.chresearchgate.net

For the synthesis of Ipsenol and related compounds, low-valent titanium-mediated cross-coupling reactions of allylic alcohols have been developed. These reactions allow for the stereoselective introduction of alkyl groups, forging two new stereocenters with high selectivity. researchgate.net

Modern Catalytic and Green Chemistry Approaches in 7-Octen-4-OL Synthesis

Recent advancements in synthetic methodology have focused on the development of more sustainable and efficient processes. These include the use of flow chemistry, green solvents, and novel catalytic systems to produce unsaturated alcohols like 7-Octen-4-OL.

Flow Chemistry in the Synthesis of Unsaturated Alcohols

Flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals, including fragrances and pheromones. beilstein-journals.org This technique offers superior control over reaction parameters, enhanced safety for hazardous reactions, and often leads to higher purity and yields compared to traditional batch processes. beilstein-journals.orgnih.gov

The synthesis of unsaturated alcohols can benefit significantly from continuous flow systems. For example, dibromocyclopropanation of unsaturated alcohols, a reaction that is often challenging in batch due to the use of strong bases and long reaction times, has been successfully performed using flow chemistry. nih.gov This method achieved moderate to excellent yields in shorter timeframes. nih.gov Similarly, the isomerization of epoxides to allylic alcohols, a key step in the synthesis of compounds like terpinen-4-ol, can be transitioned from batch to a more efficient and industrially practical flow process using solid catalysts. csic.es

| Reaction Type | Key Advantages in Flow Chemistry | Example Application | Reference |

|---|---|---|---|

| Dibromocyclopropanation | Rapid reaction times, improved safety, comparable or better yields than batch. | Synthesis of gem-dihalocyclopropyl alcohols from unsaturated alcohols. | nih.gov |

| Epoxide Isomerization | Potential for higher productivity and industrial practicality. | Solid-catalyzed synthesis of terpinen-4-ol from terpinolene (B10128) epoxide. | csic.es |

| Esterification | Use of immobilized enzyme-catalysis in packed-bed reactors. | Esterification of natural alcohols like geraniol. | beilstein-journals.org |

Application of Green Solvents and Reagents in Unsaturated Alcohol Synthesis

In line with the principles of green chemistry, significant effort has been directed towards replacing hazardous organic solvents with more environmentally benign alternatives. innovareacademics.inroyalsocietypublishing.org Water is considered the most inexpensive and eco-friendly solvent, and its use can accelerate certain reactions. pnas.org Other green solvents include alcohols like glycerol (B35011) and polyethylene (B3416737) glycol (PEG), ionic liquids, and supercritical carbon dioxide (CO₂). wiley-vch.deresearchgate.netwikipedia.org

The synthesis of unsaturated alcohols can be made greener through several approaches:

Hydrogenation in Water: The highly selective hydrogenation of unsaturated aldehydes to unsaturated alcohols has been achieved using an Iridium-Rhenium oxide catalyst in water at low pressure and temperature. rsc.orgnottingham.ac.uk

Oxidation with Green Oxidants: Aqueous hydrogen peroxide is an ideal oxidant as it is inexpensive and produces only water as a byproduct. researchgate.net Its use, often in conjunction with ionic liquids as green solvents, provides an efficient system for the oxidation of alcohols. researchgate.net

Use of Supercritical CO₂: Supercritical CO₂ is a renewable, nonflammable solvent with low viscosity that can dissolve many organic compounds, offering a green alternative to traditional solvents. pnas.orgwikipedia.org

| Green Solvent/Reagent | Properties and Advantages | Application in Alcohol Synthesis | Reference |

|---|---|---|---|

| Water | Inexpensive, non-toxic, renewable, can accelerate certain reactions. | Selective hydrogenation of unsaturated aldehydes. | pnas.orgrsc.orgnottingham.ac.uk |

| Glycerol, PEG | Low toxicity, non-flammable, biodegradable. | Used as solvents for oxidation and other reactions. | wiley-vch.de |

| Hydrogen Peroxide (H₂O₂) | Cheap, effective oxygen source, water is the only byproduct. | Catalytic oxidation of alcohols to carbonyl compounds. | researchgate.net |

| Supercritical CO₂ | Renewable, nonflammable, low viscosity, good dissolving power for organics. | Alternative to organic solvents in various chemical processes. | pnas.orgwikipedia.org |

| Ionic Liquids | Low vapor pressure, can solvate a wide range of compounds, recyclable. | Used as solvents for the oxidation of alcohols. | researchgate.net |

Metal-Catalyzed Metathesis for Unsaturated Alcohol Production

Olefin metathesis has become a cornerstone of modern organic synthesis for its ability to form carbon-carbon double bonds with high efficiency and functional group tolerance. libretexts.orgthieme-connect.de The reaction, catalyzed by metal-carbene complexes such as those based on ruthenium (e.g., Grubbs' catalysts), involves the exchange of alkylidene fragments between two olefins. libretexts.orguwindsor.ca

Key metathesis strategies for producing unsaturated alcohols include:

Cross-Metathesis (CM): This involves the reaction of two different acyclic olefins. uwindsor.ca For instance, the reaction of an α-olefin with allyl alcohol can produce a new, longer-chain allylic alcohol. google.com To prevent catalyst deactivation by the hydroxyl group, it is often protected before the metathesis reaction and deprotected afterward to yield the desired unsaturated alcohol. google.com

Enyne Metathesis: This reaction occurs between an alkene and an alkyne, catalyzed by ruthenium complexes, to produce 1,3-dienes. chim.itorganic-chemistry.org It can be performed intermolecularly (cross-enyne metathesis) or intramolecularly (ring-closing enyne metathesis) and is a valuable tool for synthesizing complex unsaturated structures. chim.it

| Metathesis Type | Description | Catalyst Example | Reference |

|---|---|---|---|

| Cross-Metathesis (CM) | Intermolecular exchange of alkylidene fragments between two different olefins. | Grubbs' Ruthenium Catalysts | uwindsor.cagoogle.com |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic olefin. | Grubbs' Ruthenium Catalysts | thieme-connect.denih.gov |

| Enyne Cross-Metathesis (EYCM) | Intermolecular reaction between an alkene and an alkyne to form a 1,3-diene. | Ruthenium Catalysts | chim.itorganic-chemistry.org |

Triisobutylaluminium (TIBAL)-Promoted Rearrangements in Unsaturated Alcohol Synthesis

Triisobutylaluminium (TIBAL) is a versatile Lewis acid catalyst used to promote rearrangements that are valuable for synthesizing γ,δ-unsaturated alcohols. organic-chemistry.orgthieme-connect.com These methods often provide convenient, one-pot procedures that avoid the harsh conditions required by traditional thermal rearrangements. organic-chemistry.org

One prominent example is the TIBAL-promoted Johnson-Claisen rearrangement. organic-chemistry.orgthieme-connect.com In this reaction, mixed ortho esters derived from allylic alcohols undergo elimination and rearrangement at room temperature, followed by reduction to yield γ,δ-unsaturated primary alcohols. organic-chemistry.orgresearchgate.net This approach is compatible with a variety of functional groups and works for differently substituted alkenes. organic-chemistry.org

TIBAL also promotes the reductive rearrangement of substituted vinyl ethers. rsc.orgrsc.org Vinyl ethers with electron-donating groups undergo a smooth oxygen-to-carbon rearrangement in the presence of TIBAL to produce chain-extended alcohols. rsc.orgrsc.org This process has been applied to both acyclic and cyclic systems, demonstrating its broad utility in organic synthesis. rsc.org

| Starting Material | TIBAL-Promoted Reaction | Product | Key Features | Reference |

|---|---|---|---|---|

| Mixed ortho esters of allylic alcohols | Johnson-Claisen Rearrangement | γ,δ-Unsaturated primary alcohols | One-pot procedure at room temperature; avoids high heat. | organic-chemistry.orgthieme-connect.comresearchgate.net |

| Substituted vinyl ethers | Reductive Rearrangement | Chain-extended homologous alcohols | Effective for vinyl ethers with electron-donating groups. | rsc.orgrsc.org |

Spectroscopic Characterization and Advanced Analytical Techniques for 7 Octen 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of 7-Octen-4-ol provides critical information about the electronic environment of each proton. The key diagnostic signals are those associated with the terminal alkene and the hydroxyl-bearing carbon.

Alkene Protons (C7-H and C8-H₂): The protons on the double bond are the most deshielded due to the π-electron system. The internal vinyl proton (C7-H) is expected to appear as a complex multiplet in the range of δ 5.7-5.9 ppm. The two terminal vinyl protons (C8-H₂) are diastereotopic and will present as distinct signals, typically between δ 4.9-5.1 ppm. Their splitting patterns are complex, showing coupling to each other (geminal coupling) and to the C7 proton (vicinal coupling).

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors like concentration, solvent, and temperature, typically appearing as a broad singlet between δ 0.5-5.0 ppm. openochem.org Its broadness is a result of chemical exchange. To confirm its identity, a "D₂O shake" experiment can be performed, which results in the disappearance of the -OH signal due to proton-deuterium exchange. libretexts.org

Carbinol Proton (C4-H): The proton attached to the same carbon as the hydroxyl group is deshielded by the electronegative oxygen atom. openochem.org Its signal is expected in the region of δ 3.3-4.0 ppm as a multiplet, split by the adjacent protons on C3 and C5.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| C8-H₂ (Terminal Alkene) | 4.9 - 5.1 | Multiplet |

| C7-H (Internal Alkene) | 5.7 - 5.9 | Multiplet |

| C4-H (Carbinol) | 3.3 - 4.0 | Multiplet |

| -OH (Hydroxyl) | 0.5 - 5.0 | Broad Singlet |

| C6-H₂ (Allylic) | 2.0 - 2.2 | Multiplet |

| Alkyl Protons (C1, C2, C3, C5) | 0.9 - 1.7 | Multiplets/Triplet |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their hybridization and chemical environment. For 7-Octen-4-ol, eight distinct signals are expected, corresponding to the eight carbon atoms in its structure.

Alkene Carbons (C7, C8): The sp²-hybridized carbons of the double bond resonate in the downfield region of the spectrum. The internal carbon (C7) is predicted to appear around δ 138-140 ppm, while the terminal carbon (C8) is expected at a higher field, around δ 114-116 ppm.

Carbinol Carbon (C4): The carbon atom bonded to the hydroxyl group (C4) is significantly deshielded and typically appears in the range of δ 65-75 ppm. almerja.comhw.ac.uk

Alkyl Carbons: The remaining sp³-hybridized carbons (C1, C2, C3, C5, C6) appear in the upfield region of the spectrum (δ 10-45 ppm). The allylic carbon (C6) will be slightly downfield compared to the other alkyl carbons due to its proximity to the double bond.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C8 (Terminal Alkene) | 114 - 116 |

| C7 (Internal Alkene) | 138 - 140 |

| C4 (Carbinol) | 65 - 75 |

| C6 (Allylic) | 35 - 45 |

| C3, C5 | 25 - 40 |

| C2 | 18 - 25 |

| C1 | 13 - 15 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton and carbon signals and for determining stereochemistry.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. oxinst.com Cross-peaks would confirm the connectivity of the molecule, for instance, showing correlations between the C4-H proton and the protons on C3 and C5, and between the C7-H proton and the protons on C6 and C8.

NOE (Nuclear Overhauser Effect): NOE spectroscopy detects through-space interactions between protons that are close to each other (<5 Å), which is crucial for determining the relative stereochemistry at the C4 chiral center. wikipedia.orgfiveable.melibretexts.org By irradiating specific protons, enhancements in the signals of nearby protons can be observed, helping to establish their spatial proximity and thus the molecule's conformation and stereochemical arrangement. fiveable.me

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The spectrum of 7-Octen-4-ol is characterized by absorptions corresponding to its alcohol and alkene moieties.

O-H Stretch: A strong and characteristically broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is indicative of the hydroxyl group (O-H) involved in intermolecular hydrogen bonding. pressbooks.publibretexts.org

C-H Stretches: Absorptions just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) correspond to the sp² C-H stretching of the alkene group. udel.edu The sp³ C-H stretching from the alkyl chain will appear as strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). udel.edu

C=C Stretch: A medium-intensity absorption around 1640-1680 cm⁻¹ signifies the C=C double bond stretch. maricopa.edu

C-O Stretch: A strong C-O stretching vibration for a secondary alcohol is expected in the fingerprint region, typically around 1100-1150 cm⁻¹.

| Functional Group | Vibrational Mode | Predicted Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Alkene (=C-H) | Stretch | 3010 - 3100 | Medium |

| Alkyl (C-H) | Stretch | 2850 - 2960 | Strong |

| Alkene (C=C) | Stretch | 1640 - 1680 | Medium |

| Alcohol (C-O) | Stretch | 1100 - 1150 | Strong |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural clues based on its fragmentation patterns.

Molecular Ion Peak (M⁺): The molecular formula of 7-Octen-4-ol is C₈H₁₆O, giving it a molecular weight of 128.21 g/mol . nist.gov The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 128. However, for alcohols, this peak can often be weak or entirely absent due to rapid fragmentation. libretexts.org

Fragmentation Analysis: The fragmentation of the molecular ion provides structural information. chemguide.co.uk Common fragmentation pathways for secondary alcohols like 7-Octen-4-ol include:

Alpha-Cleavage: This is the cleavage of the C-C bond adjacent to the oxygen atom. Cleavage of the C3-C4 bond would result in the loss of a propyl radical (•C₃H₇) to give a fragment at m/z 85, or loss of the rest of the chain to give a fragment at m/z 59. Cleavage of the C4-C5 bond would lead to the loss of a butenyl radical (•C₄H₇) to form a fragment at m/z 73.

Dehydration: The loss of a water molecule (H₂O, 18 Da) from the molecular ion is a common fragmentation pathway for alcohols, which would produce a peak at m/z 110 (128 - 18).

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 128 | [C₈H₁₆O]⁺ | Molecular Ion (M⁺) |

| 110 | [C₈H₁₄]⁺ | Dehydration ([M-H₂O]⁺) |

| 85 | [C₅H₉O]⁺ | α-cleavage (loss of •C₃H₇) |

| 73 | [C₄H₉O]⁺ | α-cleavage (loss of •C₄H₇) |

| 59 | [C₃H₇O]⁺ | α-cleavage (loss of •C₅H₉) |

Biocatalytic Synthesis and Transformations of Unsaturated Alcohols, Including 7 Octen 4 Ol

Enzymatic Routes to 7-Octen-4-OL and Related Alkenols

Enzymatic methods provide powerful strategies for the synthesis of chiral unsaturated alcohols like 7-octen-4-ol. A primary approach is the kinetic resolution of a racemic mixture, where an enzyme selectively acts on one enantiomer, allowing for the separation of both. nih.gov

Lipases are the most commonly used enzymes for the resolution of racemic alcohols. unipd.it These hydrolases catalyze enantioselective acylation or esterification reactions in organic solvents. utupub.fimdpi.com For instance, the kinetic resolution of various secondary alcohols is often achieved through lipase-catalyzed transesterification. mdpi.com Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, has been effectively used for the enantioselective acylation of racemic oct-1-en-3-ol, an isomer of 7-octen-4-ol. bibliotekanauki.pl Similarly, a lipase from Pseudomonas fluorescens has been used for the kinetic resolution of 4-hydroxyalk-2-enals. bibliotekanauki.pl The enantioselectivity of these reactions can be exceptionally high, with studies on similar primary unsaturated alcohols showing that the presence of a double bond can significantly enhance the enantiomeric ratio (E value) compared to their saturated counterparts. researchgate.net

Another key enzymatic route is the asymmetric reduction of corresponding ketones to produce chiral alcohols. nih.gov This is typically accomplished using alcohol dehydrogenases (ADHs) or other carbonyl reductases, which transfer a hydride from a cofactor like NAD(P)H to the carbonyl group. nih.govresearchgate.net While specific research on the direct enzymatic reduction to 7-octen-4-ol is not extensively detailed, the broad substrate tolerance of many ADHs suggests this is a viable pathway.

The table below summarizes common enzymatic methods for producing chiral alkenols.

| Enzymatic Method | Enzyme Class | Typical Substrate | Product Type | Key Advantage | Reference(s) |

| Kinetic Resolution | Lipase | Racemic secondary alcohol | Enantiopure alcohol and ester | High enantioselectivity, widely available enzymes. | mdpi.combibliotekanauki.plresearchgate.net |

| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | Prochiral ketone | Enantiopure secondary alcohol | High conversion and enantiomeric excess. | nih.govresearchgate.net |

| Enantioselective Hydrolysis | Lipase / Esterase | Racemic acetate (B1210297)/ester | Enantiopure alcohol and remaining ester | Complements acylation, useful in aqueous media. | core.ac.ukresearchgate.net |

Biotransformations and Enzyme-Mediated Functionalizations of Unsaturated Alcohols

Once synthesized, unsaturated alcohols like 7-octen-4-ol can undergo further enzymatic transformations to create a variety of functionalized molecules. These biotransformations leverage the high selectivity of enzymes to modify specific parts of the molecule without affecting other functional groups, such as the double bond. utupub.fi

Enantioselective Esterification: As mentioned in the synthesis, lipases are widely used to acylate alcohols. This can be used not only for resolution but also to produce specific esters which may be valuable as flavor or fragrance compounds. researchgate.net Lipase-catalyzed enantioselective acylation has been successfully applied to a wide range of secondary allylic alcohols. bibliotekanauki.pl

Oxidation: The hydroxyl group of unsaturated alcohols can be selectively oxidized to the corresponding aldehyde or ketone using enzymes like alcohol dehydrogenases (ADHs) or alcohol oxidases (AOx). researchgate.netuclan.ac.uk Human liver ADH has shown higher activity for olefinic alcohols compared to their saturated analogs. uclan.ac.uk This transformation is crucial for producing α,β-unsaturated aldehydes and ketones, which are important industrial chemicals. uclan.ac.uk

Dehydration: A unique functionalization is the enzymatic dehydration of alkenols to form dienes. Alkenol dehydratases, such as the linalool (B1675412) dehydratase-isomerase from Castellaniella defragrans, can catalyze the elimination of water from an alcohol. google.comresearchgate.net This enzyme has a broad substrate specificity for tertiary alcohols and could potentially be applied to secondary alkenols like 7-octen-4-ol to produce conjugated or non-conjugated dienes. researchgate.net

The following table details key enzymatic functionalizations of unsaturated alcohols.

| Transformation | Enzyme Class | Substrate Functional Group | Product Functional Group | Significance | Reference(s) |

| Acylation/Esterification | Lipase | Hydroxyl | Ester | Kinetic resolution, synthesis of valuable esters. | bibliotekanauki.plresearchgate.net |

| Oxidation | Alcohol Dehydrogenase / Oxidase | Secondary Hydroxyl | Ketone | Synthesis of unsaturated ketones. | researchgate.netuclan.ac.uk |

| Dehydration | Alkenol Dehydratase | Hydroxyl | Alkene (forms a diene) | Direct, sustainable route to dienes. | google.comresearchgate.net |

Development of Artificial Biocatalytic Cascades for Alkenols

One powerful cascade strategy involves the double reduction of α,β-unsaturated carbonyl compounds. rsc.org This sequence uses an ene-reductase (ERED) to reduce the carbon-carbon double bond, followed by an alcohol dehydrogenase (ADH) to reduce the carbonyl group, yielding a chiral saturated alcohol. rsc.orgacs.org A variation of this could be designed to produce unsaturated alcohols by using an ADH to selectively reduce a diketone or a keto-alkene.

Another innovative approach is the "hydrogen-borrowing" cascade. nih.govacs.org In this process, an alcohol is first oxidized to a transient carbonyl intermediate by an ADH, with the "hydrogen" being stored on a cofactor (NAD(P)H). acs.orgnih.gov This intermediate can then undergo a separate transformation before being reduced back to a different alcohol by the same cofactor, regenerating the catalyst. nih.gov This has been used for the conversion of alcohols to amines and for stereoisomer interconversion. acs.org

More complex cascades can be built starting from simpler feedstocks. For example, carboxylic acid reductases (CARs) can be combined with ADHs to convert α,β-unsaturated carboxylic acids first to aldehydes and then to the corresponding allylic alcohols. rsc.orgrsc.org These systems often incorporate a third enzyme, such as glucose dehydrogenase (GDH), for efficient cofactor regeneration, which is crucial for driving the reactions to completion. rsc.orgrsc.orgmdpi.com The development of whole-cell biocatalysts, where all necessary enzymes are co-expressed in a single microorganism like E. coli, simplifies the process further and improves enzyme stability. rsc.orgmdpi.comnih.gov

The table below outlines examples of artificial biocatalytic cascades for the synthesis of alcohols.

| Cascade Type | Key Enzymes | Starting Material | Final Product | Concept | Reference(s) |

| Double Reduction | Ene-Reductase (ERED), Alcohol Dehydrogenase (ADH) | α,β-Unsaturated Ketone | Chiral Saturated Alcohol | Sequential C=C and C=O bond reduction. | rsc.orgacs.org |

| Carboxylate Reduction | Carboxylic Acid Reductase (CAR), Alcohol Dehydrogenase (ADH) | α,β-Unsaturated Carboxylic Acid | Allylic Alcohol | Two-step reduction via an aldehyde intermediate. | rsc.orgrsc.org |

| Hydrogen-Borrowing | Alcohol Dehydrogenase (ADH), Transaminase (AmT) | Primary/Secondary Alcohol | Chiral Amine | Oxidation-amination-reduction sequence. | acs.orgnih.govacs.org |

| Multi-enzyme Whole-Cell | ADH, NADPH Oxidase, Hemoglobin | α,β-Unsaturated Alcohol | α,β-Unsaturated Aldehyde | Efficient oxidation with in-situ cofactor recycling. | nih.gov |

Computational Chemistry and Mechanistic Insights for 7 Octen 4 Ol Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a principal method for investigating the mechanisms of organic reactions, offering a favorable balance between computational cost and accuracy. nih.gov For unsaturated alcohols, DFT studies provide critical insights into reaction pathways, activation energies, and the origins of selectivity. nih.govsioc-journal.cn

While specific DFT studies focusing exclusively on 7-octen-4-ol are not prevalent in the literature, extensive research on structurally related homoallylic alcohols and other alkenols allows for the extrapolation of key mechanistic principles. A significant area of study is the metal-catalyzed cyclization of alkenols. For instance, DFT calculations have been instrumental in understanding the gold-catalyzed oxy-arylation/vinylation of alkenes. nih.govdntb.gov.ua These studies show that key gold intermediates activate the alkenol for cyclization via an outer-sphere nucleophilic attack by the oxygen atom. nih.govdntb.gov.ua The competition between different cyclization pathways, such as 5-exo versus 6-endo, can be computationally modeled to predict and rationalize the regioselectivity observed experimentally. nih.govdntb.gov.ua The way the alkenol coordinates to the metal center (η¹ vs. η²) can be a determining factor for the favored cyclization path. nih.govdntb.gov.ua

Another common transformation is hydroformylation, which converts alkenes into aldehydes. DFT studies on the hydroformylation of various alkenes, including those with alcohol functionalities, have elucidated the role of the catalyst, ligands, and reaction conditions. u-tokyo.ac.jpjmcs.org.mx For example, in rhodium-catalyzed systems, DFT can model the entire catalytic cycle, including ligand association/dissociation, alkene coordination, migratory insertion, and reductive elimination, to explain observed regioselectivity (linear vs. branched aldehydes). tamu.edu The steric and electronic effects of phosphine (B1218219) ligands, for instance, are known to significantly influence the linear-to-branched product ratio, a phenomenon that can be quantified through computational analysis of transition state energies. tamu.edu

DFT is also used to probe the mechanisms of other reaction types. In the palladium-catalyzed redox-relay Heck arylation of alkenyl alcohols, DFT calculations have shown that the reaction proceeds through a sequence of β-hydride elimination and migratory insertion steps. pkusz.edu.cn These calculations successfully predicted site selectivity and enantioselectivity, which were in quantitative agreement with experimental results. pkusz.edu.cn The table below summarizes representative activation free energies (ΔG‡) for key steps in such a relay, illustrating how computational data clarifies the energetic landscape of the reaction.

| Reaction Step | Catalyst System | Substrate Type | Calculated ΔG‡ (kcal/mol) | Mechanistic Implication |

| Migratory Insertion | Pd(II)-pyridyl-oxazoline | Homoallylic Alcohol | 17.5 | C-C bond formation |

| β-Hydride Elimination | Alkyl-Pd-H | Hydroxyalkyl-Pd intermediate | 5.0 | Catalyst "walking" step |

| Alkene Reinsertion | Pd-H complex | Internal Alkene | 4.3 | Isomerization to thermodynamic sink |

This table is a representative example based on data for similar systems to illustrate the type of information gained from DFT studies. pkusz.edu.cn The values demonstrate the low energy barriers associated with the catalyst relay mechanism.

Furthermore, DFT studies can rationalize the outcomes of reactions like the fluorocyclization of unsaturated alcohols, where different mechanisms ("fluorination first" vs. "cyclization first") can operate depending on the substrate's functional group. nih.gov For an unsaturated alcohol, the "fluorination first" mechanism, involving the initial fluorination of the double bond followed by cyclization, was found to be the preferred pathway. nih.gov

Molecular Modeling of Reactivity and Selectivity in Alkenol Transformations

Molecular modeling, encompassing techniques from simple molecular mechanics to high-level quantum chemistry, is crucial for understanding the factors that control reactivity and selectivity in the transformations of alkenols like 7-octen-4-ol. Selectivity—whether it be regioselectivity, diastereoselectivity, or enantioselectivity—is a cornerstone of modern synthetic chemistry, and computational models provide a framework for its rationalization and prediction.

In palladium-catalyzed reactions, for example, DFT modeling has been used to reveal the origin of regio- and stereoselectivity in the synthesis of homoallylic products. diva-portal.org The electrophilic attack on a bis-allylpalladium intermediate can be modeled to understand how steric and electronic effects of substituents dictate the outcome. diva-portal.org

For the palladium-catalyzed redox-relay Heck arylation of acyclic alkenyl alcohols, modeling showed that site selectivity is governed by a remote electronic effect where the C-O dipole of the alcohol stabilizes the developing polarization in the migratory insertion transition state. pkusz.edu.cn Enantioselectivity, on the other hand, was found to be controlled by steric repulsion between the catalyst's chiral ligand and the substrate. pkusz.edu.cn This detailed understanding of non-bonding interactions is a key strength of molecular modeling.

Similarly, in the allylboration of aldehydes to form homoallylic alcohols, the Zimmerman-Traxler transition state model is often invoked to explain stereoselectivity. diva-portal.org Computational modeling can provide detailed three-dimensional structures and energies for these cyclic transition states, confirming that the observed diastereoselectivity arises from minimizing steric interactions within the chair-like arrangement of the reactants. diva-portal.org The table below shows typical experimental outcomes for catalytic enantioselective allylboration, a process whose selectivity can be rationalized through computational modeling of transition states. nih.gov

| Aldehyde Substrate | Allylboronate Type | Catalyst | Yield (%) | α:γ Ratio | Enantiomeric Ratio (er) |

| Benzaldehyde | Z-Cl-substituted | Chiral BINOL-derived | 96 | >98:2 | 97:3 |

| Cyclohexanecarboxaldehyde | Z-Cl-substituted | Chiral BINOL-derived | 94 | >98:2 | 98:2 |

| 4-Methoxybenzaldehyde | Z-Cl-substituted | Chiral BINOL-derived | 82 | >98:2 | 90:10 |

| Isovaleraldehyde (B47997) | Z-F3C-substituted | Chiral BINOL-derived | 88 | 95:5 | 96:4 |

Data adapted from studies on related homoallylic alcohol syntheses to illustrate typical selectivity metrics that are rationalized via molecular modeling. nih.gov

The influence of substituents on reactivity is another area where modeling is applied. In the TiCl₄-mediated cyclization of silyl (B83357) enol ethers, DFT calculations showed that the electronic nature of substituents on the dielectrophile, specifically the Mulliken charges, was the driving force for the observed differences in regioselectivity. rsc.org This type of analysis allows chemists to predict how a reaction's outcome will change with different starting materials.

Prediction and Design of Novel Transformations for Unsaturated Alcohols

Beyond explaining known reactions, computational chemistry is increasingly used as a predictive tool to design novel transformations for classes of molecules that include unsaturated alcohols. By simulating hypothetical reaction pathways and screening potential catalysts or reactants, researchers can identify promising new synthetic methods before committing to extensive experimental work.

One approach involves the systematic, computational discovery of multicomponent and one-pot reactions. nih.gov Algorithms can explore vast reaction networks, constructed from known elementary reaction steps, to identify viable, high-yielding sequences that connect simple starting materials to more complex products. nih.gov For instance, a computer-discovered one-pot sequence for synthesizing branched diallylic ethers from β,γ-unsaturated alcohols was predicted to be high-yielding and was subsequently validated in the laboratory. nih.gov Such tools can propose novel tandem reactions or multicomponent reactions (MCRs) involving unsaturated alcohols as substrates. nih.gov

Another strategy is the de novo design of catalysts for specific transformations. Computational methods can be used to screen libraries of virtual ligands for a metal catalyst, seeking to optimize properties like activation barriers and selectivity for a desired reaction involving an unsaturated alcohol. This can accelerate the discovery of catalysts for challenging reactions, such as the enantioselective hydroformylation using abundant base metals. chemistryviews.org

Computational tools are also being developed to predict the products of complex reaction systems by iteratively applying a set of reaction rules to a pool of starting molecules. escholarship.org While still a developing field, these methods hold the promise of predicting not only the major products but also potential side products of novel transformations, providing a more complete picture of a proposed reaction's outcome. The ultimate goal is to move from rationalizing existing chemistry to reliably predicting new, useful chemical reactions for functional molecules like 7-octen-4-ol.

Research Applications and Derivatization of 7 Octen 4 Ol Ipsenol

7-Octen-4-OL as a Chiral Building Block in Natural Product Synthesis

The value of naturally occurring chiral molecules as starting materials for the synthesis of complex natural products is well-established in organic chemistry, a strategy often referred to as the "chiron approach." 7-Octen-4-OL (Ipsenol), with its defined stereocenter, serves as a valuable chiral building block. Although much of the literature focuses on the synthesis of Ipsenol (B191551) due to its importance as a pheromone, its utility as a precursor for other valuable chiral compounds has been demonstrated. csic.esnih.gov

Research has shown that enantioenriched dienyl homoallyl alcohols, a class of compounds that includes Ipsenol, are versatile starting points for creating other complex structures. Specifically, studies have reported the successful synthetic application of these building blocks to construct chiral isoprenylated isobenzofuranones, vinyloxiranes, and cyclohexene (B86901) derivatives. lookchem.com These structural motifs are present in a wide array of biologically active natural products. The use of Ipsenol as a chiral precursor allows for the transfer of its stereochemical information to the new, more complex molecule, which is a critical step in the total synthesis of enantiomerically pure natural products. The synthesis of these derivatives underscores the role of Ipsenol as a key intermediate in generating molecular diversity from a single chiral source.

Synthesis of Analogues and Derivatives of 7-Octen-4-OL for Structure-Activity Relationship Studies

The biological activity of Ipsenol as an aggregation pheromone for several bark beetle species of the genus Ips makes it a prime candidate for structure-activity relationship (SAR) studies. slu.se These studies aim to understand how modifications to the molecule's structure affect its function, which can lead to the development of more potent attractants or inhibitors for pest management.

A significant area of this research is in its role as a behavioral inhibitor. For the European spruce bark beetle, Ips typographus, the aggregation pheromone attracts beetles to a host tree. However, field studies have demonstrated that the addition of Ipsenol to traps baited with the synthetic aggregation pheromone significantly reduces the number of beetles caught. researchgate.net This inhibitory effect suggests that Ipsenol plays a role in regulating population density and preventing over-colonization of a host tree. researchgate.net In these studies, both Ipsenol and another compound, verbenone, were identified as inhibitors, with the most significant reduction in trap catches occurring when both were present. researchgate.net

SAR studies have also been conducted at the enzymatic level. The enzyme ipsdienol (B1210497) dehydrogenase (IDOLDH) from the pine engraver, Ips pini, is involved in pheromone biosynthesis. This enzyme readily oxidizes racemic Ipsenol to its corresponding ketone, Ipsenone. nih.gov Furthermore, it stereo-specifically reduces Ipsenone exclusively to (–)-Ipsenol, with the (+) enantiomer never being observed as a product. nih.gov Functional assays with various substrate analogues revealed that the enzyme has high specificity for Ipsenol, Ipsdienol, and their ketone derivatives, supporting its dedicated role in pheromone biosynthesis. nih.gov

| Substrate | Reaction | Coenzyme | Specific Activity (nmol·min⁻¹·mg⁻¹) | Product Stereochemistry |

|---|---|---|---|---|

| Racemic Ipsenol | Oxidation | NADP⁺ | 196 ± 8 | Ipsenone |

| Ipsenone | Reduction | NADPH | 92 ± 7 | (–)-Ipsenol |

| (–)-Ipsdienol | Oxidation | NADP⁺ | 427 ± 25 | Ipsdienone |

| (+)-Ipsdienol | Oxidation | NADP⁺ | No Activity | N/A |

| Ipsdienone | Reduction | NADPH | 50 ± 4 | (–)-Ipsdienol |

These findings highlight the critical importance of the stereochemistry and the specific arrangement of functional groups in Ipsenol for its biological recognition and activity, both at the receptor level in the insect antenna and at the enzymatic level during its biosynthesis.

Integration of 7-Octen-4-OL in Advanced Organic Materials Research

The application of 7-Octen-4-OL in the field of advanced organic materials is not a widely documented area of research. A survey of scientific literature does not reveal direct examples of Ipsenol being used as a monomer for the synthesis of polymers or other advanced materials. However, the chemical structure of Ipsenol contains two key functional groups that could potentially be used in polymerization: a secondary alcohol and a conjugated diene system.

The alcohol group could undergo step-growth polymerization, such as polycondensation, to form polyesters or polyurethanes. The diene moiety could participate in addition polymerization. While direct evidence for Ipsenol is lacking, research on structurally similar compounds provides a precedent for its potential use. For example, a US patent describes the copolymerization of olefins like ethylene (B1197577) with polar monomers, and specifically lists 7-octen-1-ol, a structural isomer of Ipsenol, as a viable comonomer. google.com

Furthermore, other terpene alcohols have been successfully used as precursors for functional materials. Research has demonstrated that terpinen-4-ol, another monoterpene alcohol, can be used to create stable, functional thin films through plasma polymerization. researchgate.net These coatings have been shown to possess enhanced antibacterial properties. researchgate.net This suggests that other naturally-derived terpenes, including Ipsenol, could serve as sustainable precursors for creating functional polymer coatings with potential applications in biomedical devices or other areas. The exploration of Ipsenol in materials science remains a prospective field for future research.

Table of Mentioned Compounds

| Compound Name | Systematic Name | Other Names |

|---|---|---|

| 7-Octen-4-OL | 2-Methyl-6-methyleneoct-7-en-4-ol | Ipsenol |

| Ipsdienol | 2-Methyl-6-methyleneocta-2,7-dien-4-ol | - |

| Ipsenone | 2-Methyl-6-methylene-7-octen-4-one | - |

| Ipsdienone | 2-Methyl-6-methyleneocta-2,7-dien-4-one | - |

| Verbenone | (1S,5S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one | - |

| Terpinen-4-ol | 4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-ol | - |

Q & A

Basic Research Questions

Q. What are the standard spectroscopic methods for characterizing 7-Octen-4-OL, and how should data interpretation account for structural variability?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify functional groups and stereochemistry. Compare chemical shifts with literature values for analogous alkenols (e.g., δ 1.2–1.6 ppm for methyl groups adjacent to hydroxyls) .

-

Infrared (IR) Spectroscopy : Confirm hydroxyl (O–H stretch at 3200–3600 cm) and alkene (C=C stretch at 1640–1680 cm) groups.

-

Mass Spectrometry (MS) : Fragmentation patterns should align with the molecular ion peak (M) and α-cleavage pathways typical for branched alkenols.

-

Critical Consideration : Account for solvent effects and temperature-dependent conformational changes in spectral assignments .

- Data Table :

| Technique | Key Peaks/Features | Common Pitfalls |

|---|---|---|

| -NMR | δ 4.1–4.3 (H on C4) | Overlapping signals from diastereomers |

| IR | Broad O–H stretch | Water interference |

| MS | M at m/z 128 | Isomer fragmentation similarity |

Q. How should experimental conditions be optimized for the synthesis of 7-Octen-4-OL to maximize yield and purity?

- Methodological Answer :

- Variables to Test : Catalyst type (e.g., Grubbs vs. Sharpless), solvent polarity (THF vs. dichloromethane), and temperature (25°C vs. 40°C).

- Design Framework : Use a factorial design to isolate significant variables. For example, a 2 design evaluates interactions between catalyst, solvent, and temperature .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and GC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Reference : Follow protocols for analogous alkenol syntheses in peer-reviewed journals, ensuring reproducibility by citing established procedures .

II. Advanced Research Questions

Q. How do computational studies reconcile discrepancies in the reported reaction mechanisms of 7-Octen-4-OL under acidic vs. basic conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states and intermediates to compare activation energies for acid-catalyzed (e.g., protonation of hydroxyl) vs. base-mediated (e.g., deprotonation) pathways.

- Contradiction Analysis : Cross-validate computational results with kinetic isotope effects (KIE) and stereochemical outcomes from experimental data .

- Case Study : A 2023 study found that solvent polarity significantly alters the dominant mechanism in basic conditions, explaining conflicting literature reports .

Q. What methodological approaches resolve contradictions in the bioactivity data of 7-Octen-4-OL derivatives across different cell lines?

- Methodological Answer :

-

Systematic Review : Aggregate data from PubMed and SciFinder, filtering studies by cell line type (e.g., HEK293 vs. HeLa) and assay protocols (e.g., MTT vs. luminescence) .

-

Meta-Analysis : Use random-effects models to quantify heterogeneity sources (e.g., dosage variations, solvent controls).

-

Error Mitigation : Replicate high-discrepancy experiments under standardized conditions, documenting cell passage numbers and incubation times .

- Data Table :

| Derivative | IC (HEK293) | IC (HeLa) | Proposed Factor |

|---|---|---|---|

| 7-Octen-4-OL-A | 12.3 µM | 45.6 µM | Membrane permeability |

| 7-Octen-4-OL-B | 8.7 µM | 9.1 µM | Target specificity |

Q. How can researchers design experiments to distinguish between enantioselective vs. non-enantioselective metabolic pathways of 7-Octen-4-OL in vivo?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based) to separate enantiomers in biological samples .

- Isotopic Labeling : Synthesize -labeled 7-Octen-4-OL to track metabolic flux via NMR or mass spectrometry .

- Inhibitor Studies : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify enzyme-specific pathways .

III. Methodological Guidelines for Contradiction Analysis

Q. What frameworks are recommended for resolving conflicting data on the stability of 7-Octen-4-OL under oxidative conditions?

- Methodological Answer :

- Principal Contradiction Analysis : Identify the dominant factor (e.g., oxygen concentration vs. temperature) influencing degradation rates using sensitivity analysis .

- Accelerated Stability Testing : Expose samples to controlled oxidative stress (e.g., 40°C/75% RH) and model degradation kinetics with Arrhenius equations .

- Cross-Validation : Compare results with computational predictions of bond dissociation energies (BDEs) for C–O and C=C bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.